Balmoralmycin
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Overview
Description
Balmoralmycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Biosynthetic and Structural Characterization
- Isolation and Protein Kinase Inhibition : Balmoralmycin, an angucyclinone, was isolated as an inhibitor of protein kinase C-alpha (PKC-alpha) from the Streptomyces strain P6417. This discovery highlighted its potential in biochemical research for enzyme inhibition studies (Bindseil et al., 1995).
- Unique Structural Features and Biosynthesis : this compound represents a unique group of angucyclines characterized by an angular benz[α]anthracene tetracyclic system and a C-glycosidic bond-linked deoxy-sugar. Insights into its biosynthetic gene cluster, revealed through the study of a Streptomyces strain, contribute to understanding the structural diversity of angucyclines (Ma et al., 2022).
Properties
Molecular Formula |
C35H36O9 |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
[(2R,3S,4R,6R)-4-hydroxy-2-methyl-6-(1,6,8-trihydroxy-3-methyl-7,12-dioxobenzo[a]anthracen-9-yl)oxan-3-yl] (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C35H36O9/c1-4-5-6-7-8-9-10-11-27(39)44-35-19(3)43-26(17-25(35)38)21-12-13-22-29(32(21)40)34(42)30-24(37)16-20-14-18(2)15-23(36)28(20)31(30)33(22)41/h8-16,19,25-26,35-38,40H,4-7,17H2,1-3H3/b9-8+,11-10+/t19-,25-,26-,35-/m1/s1 |
InChI Key |
FNKQOTSFCUVWOM-SCYGQDGYSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)O[C@@H]1[C@H](O[C@H](C[C@H]1O)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)C=C(C=C5O)C)O)C |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)C=C(C=C5O)C)O)C |
Synonyms |
balmoralmycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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